Quinoline, 2-pyrazinyl-
Overview
Description
“Quinoline, 2-pyrazinyl-” is a chemical compound with the molecular formula C13H9N3 . It contains a total of 27 bonds, including 18 non-H bonds, 17 multiple bonds, 1 rotatable bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 Pyridine .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes . Various methods have been developed over the past 15 years, with a focus on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of “Quinoline, 2-pyrazinyl-” includes 27 bonds in total, with 18 non-H bonds, 17 multiple bonds, 1 rotatable bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 Pyridine .Chemical Reactions Analysis
Quinoline derivatives have been synthesized using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis
“Quinoline, 2-pyrazinyl-” is a chemical compound with the molecular formula C13H9N3 . It contains a total of 25 atoms, including 9 Hydrogen atoms, 13 Carbon atoms, and 3 Nitrogen atoms .Scientific Research Applications
Medicinal Chemistry and Drug Design
Quinoline, composed of benzene fused with N-heterocyclic pyridine, serves as a versatile pharmacophore in drug design. Its broad spectrum of bioactivity has attracted considerable attention. Researchers have harnessed numerous derivatives of bioactive quinolines through efficient synthetic approaches. These derivatives exhibit potential for novel drug development. Recent in vivo and in vitro screenings have highlighted their efficacy, paving the way for future therapeutic agents .
Industrial and Synthetic Organic Chemistry
Quinoline has become an essential heterocyclic compound due to its versatile applications in industrial and synthetic organic chemistry. As a vital scaffold, it plays a significant role in drug discovery. Its unique structural features make it amenable to modification, allowing researchers to fine-tune properties for specific applications .
Environmental Remediation
Researchers explore quinoline-based materials for environmental remediation. They can adsorb heavy metals, organic pollutants, and dyes from contaminated water. These materials offer sustainable solutions for cleaning up environmental pollutants.
Mechanism of Action
Target of Action
Quinoline, 2-pyrazinyl- is a derivative of quinoline, which has been recognized for its broad spectrum of bioactivity . The primary targets of quinoline derivatives are often proteins or enzymes that play crucial roles in various biological processes. For instance, some quinoline derivatives have been identified as potent inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a tyrosine kinase receptor frequently overexpressed in most cancers .
Mode of Action
The interaction of quinoline derivatives with their targets often results in significant changes in the function of these targets. For example, when quinoline derivatives bind to VEGFR-2, they inhibit its activity, thereby disrupting vital angiogenic cellular signals, including endothelial cell survival, proliferation, migration, and vascular permeability .
Biochemical Pathways
The action of quinoline derivatives can affect various biochemical pathways. In the case of VEGFR-2 inhibition, the affected pathways are those involved in angiogenesis, a process critical for tumor growth and metastasis . By inhibiting VEGFR-2, quinoline derivatives can disrupt these pathways, potentially leading to reduced tumor growth and spread .
Result of Action
The molecular and cellular effects of quinoline derivatives’ action can be quite profound. For instance, by inhibiting VEGFR-2, these compounds can disrupt vital cellular signals, potentially leading to reduced endothelial cell survival, proliferation, and migration . This can result in reduced angiogenesis, which can, in turn, limit tumor growth and spread .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-pyrazin-2-ylquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3/c1-2-4-11-10(3-1)5-6-12(16-11)13-9-14-7-8-15-13/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPJJKVVKMSWRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215144 | |
Record name | Quinoline, 2-pyrazinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64858-32-8 | |
Record name | Quinoline, 2-pyrazinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064858328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 2-pyrazinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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